molecular formula C8H12ClNO2 B13079725 O-(4-Methoxybenzyl)hydroxylaminehydrochloride

O-(4-Methoxybenzyl)hydroxylaminehydrochloride

Katalognummer: B13079725
Molekulargewicht: 189.64 g/mol
InChI-Schlüssel: UMBKWIIPZYVJJP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Methoxybenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is commonly used as an intermediate in pharmaceutical and chemical research. The compound is known for its stability and reactivity, making it valuable in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high purity and yield. The product is then purified and stored in a cool, dry place away from oxidizing agents .

Analyse Chemischer Reaktionen

Types of Reactions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of stable complexes. These interactions are crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

    O-(4-Methoxybenzyl)hydroxylamine: This compound is similar in structure but lacks the hydrochloride group.

    Hydroxylamine hydrochloride: A simpler compound with similar reactivity but different applications.

Uniqueness: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with enzymes and proteins sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C8H12ClNO2

Molekulargewicht

189.64 g/mol

IUPAC-Name

(4-methoxyphenyl)methoxyazanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1

InChI-Schlüssel

UMBKWIIPZYVJJP-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC=C(C=C1)CO[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.